The Electronic & Synthetic Architecture of 2,3-Dibromopyridine
The following technical guide is structured to serve as an authoritative resource for medicinal chemists and process scientists. It prioritizes mechanistic insight and reproducible protocols over generic descriptions.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative resource for medicinal chemists and process scientists. It prioritizes mechanistic insight and reproducible protocols over generic descriptions.
A Guide to Regioselective Functionalization for Drug Discovery
Executive Summary
2,3-Dibromopyridine (CAS: 13534-89-9) is a high-value scaffold in medicinal chemistry, serving as a critical entry point for fused heterocycles (e.g., 1,8-naphthyridines) and complex pyridine derivatives. Its utility lies in the electronic asymmetry between the C2 and C3 positions. This guide dissects the electronic properties that govern this asymmetry, providing a roadmap for predictable, regioselective functionalization.
Electronic Architecture & Reactivity Profile
The reactivity of 2,3-dibromopyridine is dictated by the interplay between the electron-deficient pyridine nitrogen and the two bromine substituents. Understanding this electronic landscape is the prerequisite for controlling site selectivity.
The Electronic Gradient
The pyridine ring is π-deficient.[1] The nitrogen atom (electronegativity
) exerts a strong inductive pull (-I), deactivating the ring towards electrophilic attack but activating it for nucleophilic processes.
C2 Position (The "Activated" Site): Located
to the nitrogen, this carbon experiences the strongest inductive withdrawal. It is the most electron-deficient site, making it highly susceptible to oxidative addition (Pd) and nucleophilic aromatic substitution ().
C3 Position (The "Passivated" Site): Located
to the nitrogen, the inductive effect is weaker. While the bromine at C3 exerts its own -I effect, it also donates electron density via resonance (+M), slightly mitigating the deficiency compared to C2.
Visualization of Reactivity Flow
The following diagram illustrates the electronic pressure points and the resulting reactivity hierarchy.
Figure 1: Electronic Reactivity Map. The C2 position acts as the primary electrophilic sink due to proximity to the Nitrogen atom.
Regioselectivity Matrix
The following table summarizes the expected outcomes for standard transformation classes. This data allows for the design of sequential functionalization strategies.
Reaction Class
Primary Site
Selectivity Driver
Mechanistic Insight
C2
Meisenheimer Stabilization
The intermediate anion is stabilized by the adjacent Nitrogen (negative charge delocalization onto N).[2] Attack at C3 lacks this stabilization.[2][3][4]
Suzuki-Miyaura
C2
Bond Dissociation Energy (BDE)
The C2-Br bond is weaker and more electron-deficient, facilitating faster oxidative addition by Pd(0) compared to C3-Br.
Lithiation
C3 (Risk of Halogen Dance)
Directing Group / Acidity
Warning: Lithiation often leads to "Halogen Dance" (migration of Br). While C3-Li can form via exchange, it is thermodynamically unstable and may isomerize.
Sonogashira
C2
Electronic Deficiency
Similar to Suzuki, the C2 site undergoes oxidative addition preferentially.
Validated Experimental Protocols
Synthesis of 2,3-Dibromopyridine (The Sandmeyer Route)
Direct bromination of pyridine is harsh and non-selective. The industry-standard approach utilizes 2-amino-3-bromopyridine as a precursor.
Degassing: Sparge solvents with Argon for 30 mins. Oxygen is the enemy of selectivity here; oxidation of phosphine ligands can alter the active catalyst species.
Assembly: Combine halide, boronic acid, and base in the reactor. Add catalyst last under positive Argon pressure.
Reaction: Heat to 80-90°C. Monitor by HPLC/UPLC.
Checkpoint: The reaction usually completes within 4-6 hours. If C2,C3-bis-coupling is observed (>5%), lower the temperature to 60°C and increase time.
Workup: Filter through Celite. Partition between EtOAc and Water.
Outcome: The product is exclusively the 2-aryl-3-bromopyridine .
Strategic Workflow: From Scaffold to Lead
The following Graphviz diagram visualizes the sequential logic for building complex drugs starting from 2,3-dibromopyridine.
Figure 2: Sequential Functionalization Strategy. C2 must be addressed first to maintain yield and purity.
References
Synthesis of 2,3-Dibromopyridine (Sandmeyer Protocol)
Source: Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 26, p. 16 (1946). Modified for dibromo systems.
Application Note: Achieving 2-Bromo Site-Selectivity in Suzuki-Miyaura Couplings
Topic: Suzuki-Miyaura Coupling Conditions for 2-Bromo Position Selectivity Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Suzuki-Miyaura Coupling Conditions for 2-Bromo Position Selectivity
Content Type: Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of heteroaromatic drug scaffolds, site-selective functionalization of polyhalogenated substrates is a critical competency.[1][2] This guide addresses the specific challenge of achieving 2-bromo position selectivity in substrates containing multiple halogen atoms (e.g., 2,5-dibromopyridine, 2,3-dibromothiophene).
While the 2-position (typically
to the heteroatom) is often electronically activated, achieving high selectivity requires rigorous control over catalyst ligation, stoichiometry, and base strength to prevent competing coupling at distal sites or over-reaction (bis-coupling). This protocol details the mechanistic rationale and provides a validated workflow for isolating the C2-arylated product.
Mechanistic Grounding: The "Electronic First" Rule
To control selectivity, one must understand the hierarchy of oxidative addition. In Palladium-catalyzed cross-couplings, the rate-limiting step for aryl halides is typically oxidative addition (OA).
The Handy Model of Selectivity
For heteroaromatic dihalides, selectivity is governed by the local electrophilicity of the carbon-halogen bond.
Electronic Activation: Positions
to the heteroatom (C2 in pyridine/thiophene) are more electron-deficient due to the inductive effect (-I) of the nitrogen or sulfur.
Bond Strength: The C2-Br bond is generally weaker and has a lower LUMO energy compared to C3, C4, or C5 positions, making it the kinetic preference for Pd(0) insertion.
Key Insight: Standard ligands (like PPh
) respect this electronic bias. However, highly active, bulky ligands (like Buchwald biaryls or NHCs) can sometimes override electronic control via steric steering, leading to "unconventional" selectivity (e.g., C4 or C5). Therefore, to achieve 2-bromo selectivity, we utilize "mild" catalytic systems that enhance the natural electronic preference.
Selectivity Decision Matrix
Use the following logic flow to determine your starting conditions.
Figure 1: Decision matrix for selecting catalytic conditions based on substrate electronics.
Critical Experimental Parameters
Catalyst Selection[3][4]
Primary Choice: Pd(PPh
) (Tetrakis)
Why: Triphenylphosphine is a relatively small, moderately electron-donating ligand. It facilitates oxidative addition at the most electron-deficient site (C2) without imposing significant steric demands that might push the metal to a distal position.
Secondary Choice: Pd(dppf)Cl
Why: If the C2 position is sterically crowded (e.g., a substituent at C3), the large bite angle of dppf can stabilize the Pd(II) intermediate, though it is more prone to bis-coupling than Tetrakis.
Base and Solvent Effects[5][6][7]
Base: Use Sodium Carbonate (Na
CO) or Sodium Bicarbonate (NaHCO) .
Reasoning: Strong bases (hydroxides, alkoxides) accelerate transmetallation too aggressively, increasing the rate of the second coupling (bis-arylation). Weak bases slow the cycle, allowing the kinetic differentiation between C2 and C5 to dominate.
Solvent:DME/Water (2:1) or 1,4-Dioxane/Water (4:1) .
Reasoning: High water content ensures solubility of the weak inorganic base.
Stoichiometry (The "Golden Rule")
To ensure selectivity, never use an excess of boronic acid.
Target: 0.95 to 1.0 equivalents of Boronic Acid relative to the Dihalide.
Self-Validating Check: If you use >1.1 equivalents, statistical probability dictates the formation of 5-10% bis-coupled impurity, which is often inseparable by chromatography.
Comparative Data: Optimization of 2,5-Dibromopyridine
The following table illustrates the impact of conditions on the ratio of 2-aryl (desired) vs. 2,5-diaryl (undesired) products.
Entry
Catalyst (5 mol%)
Ligand
Base (2 eq)
Solvent
Temp (°C)
Yield (C2)
Ratio (C2 : Bis)
1
Pd(OAc)
PPh
KPO
THF/HO
80
65%
4 : 1
2
Pd(dppf)Cl
dppf
CsCO
Dioxane/HO
80
72%
6 : 1
3
Pd(PPh)
PPh
NaCO
DME/HO
60
88%
>20 : 1
4
Pd(dba)
XPhos
KPO
Toluene
100
45%
1 : 2
Data synthesized from general trends in heteroaryl coupling literature (Bach, 2005; Handy, 2011).
Protocol: General Procedure for C2-Selective Coupling
Objective: Selective arylation of 2,5-dibromopyridine (or equivalent 2,X-dihaloheterocycle).
Dissolve the dihalide and arylboronic acid in DME (5 mL/mmol) in a reaction vial.
Add the aqueous Na
CO solution.
Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes. (Note: Pd(PPh
) is air-sensitive; oxygen promotes homocoupling of the boronic acid and catalyst decomposition).
Catalyst Addition:
Add Pd(PPh
) quickly under a positive stream of inert gas.
Seal the vial immediately with a Teflon-lined crimp cap.
Reaction:
Heat the mixture to 60°C .
Self-Validating Check: Do not reflux (usually ~85°C for DME/Water) initially. The lower temperature (60°C) significantly enhances the kinetic selectivity for the C2 position over the C5 position.
Monitoring (The "Stop" Signal):
Check HPLC/TLC at 1 hour and 3 hours.
Endpoint: Stop the reaction when the Boronic Acid is consumed, NOT when the Dihalide is consumed. You should have ~5% unreacted Dihalide remaining. This ensures you have not pushed the reaction into the bis-coupling regime.
Workup:
Dilute with Ethyl Acetate and water. Separate phases.
Wash organic layer with brine, dry over MgSO
.
Purification: The remaining 5% starting dihalide is usually much less polar than the product and easily separated via flash chromatography (Hexanes/EtOAc gradient).
Experimental Workflow Diagram
Figure 2: Workflow emphasizing the "Boronic Acid Limiting" strategy to prevent over-arylation.
Troubleshooting & Self-Validation
Observation
Diagnosis
Corrective Action
Bis-coupled product > 10%
Temperature too high or Base too strong.
Reduce Temp to 40°C. Switch base to NaHCO. Ensure Boronic Acid is < 1.0 eq.
No Reaction / Low Conversion
Catalyst oxidation or "poisoning" by substrate N-lone pair.
Ensure rigorous degassing. If substrate is a pyridine, switch to Pd(dppf)Cl (dppf resists N-coordination better than PPh).
Wrong Regioisomer (C5/C3)
Steric clash at C2.
If C2 has a bulky ortho-substituent, the "Electronic" preference is overridden. Switch to a smaller ligand (minimize sterics) or accept that C2-coupling may require a blocking group at the distal position.
References
Schröter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles.[1] Tetrahedron, 61(9), 2245-2267.
Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299-301.
Lulinski, S. (2013). Regioselective Synthesis of Polyfunctionalized Pyridines via Suzuki–Miyaura Cross-Coupling.[3] Journal of Organic Chemistry.
Baran, A., et al. (2022). Suzuki–Miyaura arylation of 2,3-, 2,4-, 2,5-, and 3,4-dibromothiophenes.[4][5] Applied Organometallic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sterically Hindered Pyridine Coupling
Topic: Optimizing Catalyst Loading & System Selection
Ticket ID: PYR-CPL-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Advanced Catalysis Support Hub
Coupling sterically hindered pyridines (particularly 2-substituted or 2,6-disubstituted variants) presents a dual challenge: steric impedance of the oxidative addition/reductive elimination steps and catalyst poisoning via coordination of the pyridine nitrogen to the metal center.[1]
This guide moves beyond generic "add more catalyst" advice. We provide a diagnostic approach to distinguish between catalyst death (poisoning) and kinetic incompetence (sterics), allowing you to optimize loading based on mechanism rather than guesswork.
Module 1: Diagnostic Workflow
Before increasing catalyst loading, you must identify why the reaction is failing. Use this decision matrix to diagnose your specific failure mode.
Caption: Figure 1. Diagnostic logic for distinguishing between catalyst poisoning (requires ligand change) and kinetic barriers (requires energy/steric optimization).
Module 2: Troubleshooting Specific Failure Modes
Issue 1: The "Shutdown" (Catalyst Poisoning)
User Report: "The reaction turns black and stops at 30% conversion. Adding more catalyst later doesn't restart it."
Root Cause: The pyridine nitrogen is a strong
-donor. It displaces the phosphine ligand or coordinates to the open site on Pd(0), forming an inactive "off-cycle" resting state [1]. This is prevalent when using simple Pd sources (Pd(OAc)₂/PPh₃) or low-generation precatalysts.
Solution: The "Flexible Bulk" Strategy
You need a ligand that is bulky enough to prevent N-coordination but flexible enough to allow the coupling.[2]
Recommendation:Pd-PEPPSI-IPent or Buchwald G4 XPhos .
Why: The iso-pentyl groups on the PEPPSI NHC ligand provide a "flexible steric wall" that physically blocks the pyridine nitrogen from binding to the Pd center, while the pyridine ligand on the precatalyst ensures rapid initiation [2].
Issue 2: Protodeboronation
User Report: "I see the de-halogenated starting material or just the hydrolyzed boronic acid."
Root Cause: Pyridine boronic acids are notoriously unstable, especially 2-pyridyl variants.[3] High temperature and aqueous bases accelerate C-B bond cleavage [3].
Solution: Anhydrous Activation
Protocol: Switch from aqueous Carbonate bases (Na₂CO₃) to anhydrous Phosphate (K₃PO₄) in dioxane or toluene.
Additive: Add 5-10 mol% CuCl if using Stille coupling, or switch to MIDA boronates/Potassium Trifluoroborates for Suzuki systems to release the active species slowly.
Module 3: Optimization Protocols
Do not simply scale up linear loading (e.g., 1% -> 5% -> 10%). This wastes metal and often fails if the mechanism is poisoning.
Protocol A: The "Gradient Screen" (Micro-scale)
Use this to determine the Minimum Effective Loading (MEL).
If Vial 2 (0.5%) is >80% done at 1h: You are over-loading. Drop to 0.1 mol% for scale-up.
If Vial 3 (2.0%) stalls at 40%: You have poisoning.[4] Do not increase loading; change ligand class (e.g., switch from NHC to Biaryl Phosphine).
Protocol B: The "Slow-Release" Dosing
For reactions prone to catalyst death or exothermic runaway.
Instead of adding 5 mol% at
:
Add 1.5 mol% catalyst at start.
Incubate at reaction temperature for 2 hours.
Check LCMS.
If active but slow, add second spike of 1.5 mol% .
Note: If using Buchwald G3/G4, ensure the solution is degassed before spiking to prevent immediate oxidation of the active species.
Module 4: Mechanistic Insight (The "Why")
Understanding the competition between your ligand and your substrate is critical.
Caption: Figure 2. The catalytic cycle showing the "Off-Cycle" equilibrium where pyridine nitrogen sequesters the active Pd(0), competing with the oxidative addition step.
Frequently Asked Questions (FAQ)
Q: Why use G4 precatalysts instead of G3?A: G3 precatalysts release a carbazole byproduct upon activation. In rare cases involving highly hindered pyridines, this carbazole can compete for binding or complicate purification. G4 precatalysts (methylated) release N-methylcarbazole, which is less inhibitory and prevents secondary arylation side reactions [4].
Q: Can I use Pd/C for these couplings?A: generally, No . Heterogeneous Pd/C is highly susceptible to surface poisoning by pyridines. Unless you are doing a simple hydrogenation, cross-coupling hindered pyridines requires the specific ligation provided by homogeneous catalysts (NHC or Biaryl Phosphine) to keep the metal active [5].
Q: My pyridine boronic acid is decomposing. What is the best alternative?A: Switch to Potassium Organotrifluoroborates (R-BF₃K) . They are indefinitely stable on the bench and hydrolyze slowly in situ to release the active boronic acid, keeping the concentration low and preventing protodeboronation side reactions.
References
BenchChem Technical Support. (2025).[1][4] Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. BenchChem. Link
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link
Willis, M. C., et al. (2020).[2] The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie. Link
Buchwald, S. L., et al. (2014). G3 and G4 Buchwald Precatalysts. Sigma-Aldrich Technical Review. Link
Hagelin, H., et al. (2005). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Link
Minimizing hydrolysis of difluoromethyl groups during workup
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The difluoromethyl (CHF₂) group has become a cornerstone in modern medicinal chemistry. Its unique properties—acting as a bioisostere f...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The difluoromethyl (CHF₂) group has become a cornerstone in modern medicinal chemistry. Its unique properties—acting as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and modulating pKa—make it an invaluable tool in drug design.[1][2][3] However, the very feature that imparts some of its desirable characteristics, the acidic proton on the difluoromethyl carbon, also presents a significant challenge: susceptibility to hydrolysis under common reaction workup conditions.[4][5]
This guide provides in-depth technical support for researchers encountering issues with CHF₂ group stability. It is structured in a question-and-answer format to directly address common troubleshooting scenarios and provide preventative best practices grounded in mechanistic principles.
Understanding the Instability: The Mechanism of Hydrolysis
The key to preventing hydrolysis is understanding its mechanism. The hydrogen atom of a CHF₂ group is significantly more acidic than a standard alkyl C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms.[1][6] This increased acidity (pKa ≈ 35-41, though this can vary significantly based on the molecular context) makes it susceptible to deprotonation by bases.[7]
Base-Mediated Hydrolysis: This is the most common pathway for degradation during workup.
Deprotonation: A sufficiently strong base removes the acidic proton, forming a difluoromethyl anion.
Fluoride Elimination: This anion is unstable and can readily eliminate a fluoride ion to form a difluorocarbene intermediate.
Hydrolysis: The difluorocarbene is rapidly hydrolyzed by water to ultimately yield a formate or aldehyde derivative.
Strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are particularly detrimental as they can readily initiate this cascade.
Acid-Mediated Hydrolysis: While generally more stable under acidic conditions than basic ones, hydrolysis can still occur, particularly with strong acids and elevated temperatures.[3] The mechanism is often substrate-dependent but can be facilitated in structures where carbocation or oxocarbenium ion formation is favorable adjacent to the CHF₂ group.[5]
Troubleshooting Guide
This section addresses specific experimental observations that point towards CHF₂ group hydrolysis.
Q1: My ¹H NMR spectrum shows an unexpected singlet or doublet around 8.0-8.5 ppm after workup. What is this signal?
A1: A signal in this region often corresponds to a formyl proton (-CHO).[8] If your starting material contained a Ar-CHF₂ group, this is a strong indicator that it has hydrolyzed to an aldehyde (Ar-CHO). In some cases, if the workup involved deuterated water (D₂O), you might see a disappearance of this signal or the presence of a deuterated aldehyde (formyl-d1), which would not be visible in the ¹H NMR spectrum.
Q2: I observe a loss of the characteristic triplet (or doublet of doublets) for my CHF₂ proton in the ¹H NMR and the C-F signal in the ¹⁹F NMR after a basic aqueous workup. What happened?
A2: This is a classic sign of complete or significant hydrolysis. The basic workup, likely with a strong base like NaOH or K₂CO₃ in excess, has deprotonated the CHF₂ group, leading to its elimination and subsequent conversion to a non-fluorinated species, most commonly a formate or aldehyde.
Q3: My reaction required a strong base (e.g., LDA, n-BuLi) to proceed. How can I quench the reaction without destroying my product's CHF₂ group?
A3: Quenching strong, non-nucleophilic bases requires careful selection of a proton source that is acidic enough to neutralize the base but not so acidic as to cause other side reactions, and importantly, delivered in a controlled manner.
Recommended Quench Protocol:
Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C).
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is the salt of a weak acid and a weak base, providing a buffered and mildly acidic environment (pH ≈ 4.5-6.0) that is generally safe for CHF₂ groups.
Allow the mixture to warm to room temperature slowly before proceeding with the extraction.
Avoid: Quenching directly with water or, worse, aqueous mineral acids (like HCl), as this can generate significant heat locally and create pockets of high or low pH that can damage the product.
Q4: I am trying to deprotect an ester with LiOH, but my CHF₂ group is also being hydrolyzed. What are my options?
A4: This is a common problem as LiOH is a strong enough base to initiate CHF₂ hydrolysis.[9][10] The key is to use milder, more controlled conditions or alternative reagents.
Modify Conditions: Perform the saponification at the lowest possible temperature (e.g., 0 °C or even lower) and carefully monitor the reaction by TLC or LCMS to stop it as soon as the starting material is consumed. Use the minimum number of equivalents of LiOH required.
Alternative Reagents: Consider enzymatic hydrolysis or using alternative deprotection strategies that avoid strongly basic conditions, depending on the nature of the ester (e.g., acid-catalyzed hydrolysis for t-butyl esters, or hydrogenolysis for benzyl esters).
FAQs & Best Practices
This section provides general guidelines for handling compounds containing difluoromethyl groups.
Q1: What is the ideal pH range for an aqueous workup of a CHF₂-containing compound?
A1: As a general rule, maintaining a pH between 4 and 8 is the safest range for most CHF₂-containing molecules during aqueous workup. Mildly acidic (e.g., saturated NH₄Cl, dilute citric acid) or mildly basic (e.g., saturated sodium bicarbonate) washes are preferable to strong acids or bases.[11]
Q2: Which basic reagents are considered "CHF₂-safe" for workup?
A2: The term "safe" is relative, but some bases are significantly less likely to cause hydrolysis than others. The choice depends on the acidity of the proton that needs to be quenched.
Use with caution. Can be sufficiently basic to cause hydrolysis, especially if used in excess or at elevated temperatures.
Triethylamine
Et₃N
Organic base
Good. Often used in non-aqueous workups. Can be washed away with dilute acid.
Sodium Hydroxide
NaOH
Strong base
Poor. High risk of hydrolysis. Avoid whenever possible for workup.
Q3: Are there non-aqueous workup alternatives?
A3: Yes, and they are often the best choice when CHF₂ stability is a major concern.
Acidic Quench/Filtration: Quench the reaction with a stoichiometric amount of a weak organic acid (e.g., acetic acid) at low temperature. Then, dilute the mixture with a non-polar solvent and filter it through a plug of silica gel or celite to remove salts.
Solvent Evaporation and Direct Purification: If the reaction byproducts are non-volatile, it may be possible to remove the reaction solvent under reduced pressure and directly subject the crude residue to column chromatography.
Visualization of Key Processes
Hydrolysis Mechanism Diagram
The following diagram illustrates the base-catalyzed hydrolysis pathway, the most common degradation route during workup.
Caption: Base-catalyzed hydrolysis of a difluoromethyl group.
Workup Decision Workflow
This flowchart provides a decision-making guide for selecting an appropriate workup strategy.
Caption: Decision workflow for selecting a workup procedure.
Experimental Protocols
Protocol 1: Standard "CHF₂-Safe" Aqueous Workup
This protocol is suitable for reactions that do not contain very strong acids or bases.
Upon reaction completion, cool the reaction vessel to room temperature in an ice bath.
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with:
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume).
Water (1 x volume).
Saturated aqueous sodium chloride (brine) solution (1 x volume).
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Quench of a Strong Base and Non-Aqueous Workup
This protocol is designed for reactions using organolithiums or other strong, non-nucleophilic bases.
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
While stirring vigorously, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until the base is fully quenched (monitor by pH paper on a withdrawn aliquot, if practical).
Allow the mixture to warm to room temperature.
Dilute with ethyl acetate and transfer to a separatory funnel.
Wash the organic layer with brine (1 x volume).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
By understanding the underlying chemistry and employing these careful, validated techniques, researchers can confidently work with valuable difluoromethyl-containing compounds while minimizing the risk of hydrolytic degradation.
References
Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved February 14, 2026.
The Royal Society of Chemistry. (n.d.).
National Institutes of Health. (n.d.). CF2H, a Hydrogen Bond Donor. PMC. Retrieved February 14, 2026.
Gouverneur, V., et al. (n.d.).
Nature. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Retrieved February 14, 2026.
Nature. (n.d.). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. PMC. Retrieved February 14, 2026.
American Chemical Society. (2018, July 24). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved February 14, 2026.
American Chemical Society. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved February 14, 2026.
Royal Society of Chemistry. (2017). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. Retrieved February 14, 2026.
Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol. Retrieved February 14, 2026.
Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G.
ResearchGate. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved February 14, 2026.
QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. Retrieved February 14, 2026.
PubMed. (2021, July 20).
ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B).... Download Scientific Diagram. Retrieved February 14, 2026.
American Chemical Society. (2024, October 23). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters. Retrieved February 14, 2026.
Liu, T. (2024, December 16). Determination of pKa Values of C−H Bonds in Polar Fluorinated Arenes Referred to a New CF3SO2-Substituted Anchor Compound. Retrieved February 14, 2026.
National Institutes of Health. (2023, May 5). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PMC. Retrieved February 14, 2026.
ResearchGate. (2025, October 30). Recent Advances in Difluoromethylation Reaction. Retrieved February 14, 2026.
Progress in Chemical and Biochemical Research. (2020, May 10). Practical Approach for the Identification of Functional Groups in Organic Compounds. Retrieved February 14, 2026.
Unknown Source. (n.d.). LABORATORY 5 DETECTION OF FUNCTIONAL GROUPS IN ORGANIC COMPOUNDS I.
Royal Society of Chemistry: Education. (n.d.). Qualitative tests for organic functional groups: technician notes. Retrieved February 14, 2026.
Chem21Labs. (n.d.). ORGANIC FUNCTIONAL GROUP ANALYSIS. Retrieved February 14, 2026.
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved February 14, 2026.
University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup. Retrieved February 14, 2026.
Reddit. (2026, January 21). Unexpected ¹H NMR after harsh hydrolysis (48% HBr/AcOH, 110 °C): no benzylic CH₂, instead 3 isolated aromatic singlets (1:1:1). What product could this be?. r/chemistry. Retrieved February 14, 2026.
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 14, 2026.
Research India Publications. (n.d.). Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy. Retrieved February 14, 2026.
Technical Support Center: Navigating Low Reactivity at the C3-Bromo Position in Cross-Coupling Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with low reactivity at the C3-bromo position in cross-couplin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with low reactivity at the C3-bromo position in cross-coupling reactions. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just protocols but also the underlying scientific reasoning to empower your experimental design.
Q1: My Suzuki-Miyaura coupling reaction with a C3-bromo substituted heterocycle is showing low to no conversion. What are the primary factors to investigate?
Low or no conversion in a Suzuki-Miyaura coupling involving a C3-bromo substrate is a common challenge that often stems from a confluence of electronic and steric factors. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach.
Core Issues to Address:
Catalyst Activity and Generation: The heart of the reaction is the active Pd(0) catalyst. Its deactivation or inefficient generation is a frequent cause of low yields.[1][2]
Insight: Pd(0) species are highly susceptible to oxidation.[1] An inadequate inert atmosphere can lead to the formation of palladium black, which is catalytically inactive.[3] Precatalysts, such as Buchwald's G3 or G4 palladacycles, are often more reliable as they are designed for clean and efficient generation of the active Pd(0) catalyst in situ.[3][4]
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For sterically hindered C3-bromo substrates, the choice of ligand is paramount.
Insight: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step with challenging substrates.[5][6] These ligands can accelerate the catalytic cycle and overcome the steric hindrance around the C3 position.[7]
Base Selection: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step.[8][9]
Insight: The strength and nature of the base can significantly impact the reaction outcome. For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like alkoxides, which can promote side reactions.[10][11] The solubility of the base is also a key factor; using a mixture of an organic solvent and water can help to dissolve inorganic bases and accelerate the reaction.[12]
Solvent System: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.
Insight: Aprotic solvents like dioxane, THF, or toluene are commonly used.[13] A small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.[3] However, for substrates prone to hydrodebromination, anhydrous conditions might be necessary.[11]
Q2: I'm observing a significant amount of hydrodebromination (replacement of bromine with hydrogen) as a major side product. How can I suppress this?
Hydrodebromination is a common parasitic reaction in palladium-catalyzed cross-couplings, leading to the formation of a reduced, debrominated byproduct.[10][14] This side reaction consumes your starting material and reduces the yield of the desired product.[10]
Key Factors and Mitigation Strategies:
Reaction Temperature and Time: High temperatures and prolonged reaction times can favor hydrodebromination.[10]
Protocol: Run the reaction at the lowest effective temperature and for the shortest possible duration. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.
Choice of Base: Strong bases, particularly alkoxides, can act as hydride donors or promote pathways leading to dehalogenation.[10]
Protocol: Switch to a weaker base such as K₂CO₃ or K₃PO₄.[10] In some cases, using fluoride sources like CsF or KF can be effective.
Phosphine Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.
Insight: Ligands that promote rapid reductive elimination can minimize the lifetime of palladium-hydride species that are responsible for hydrodebromination.
Protic Sources: Unintentional sources of protons in the reaction mixture can contribute to the formation of the dehalogenated product.[10]
Protocol: Ensure all reagents and solvents are anhydrous if hydrodebromination is a significant issue. Flame-dry glassware and use freshly distilled or commercially available anhydrous solvents.[15][16]
Troubleshooting Flowchart for Hydrodebromination
Caption: The Suzuki-Miyaura cycle and key factors influencing reactivity.
National Center for Biotechnology Information. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
Scite. Ligand Redox Effects in the Synthesis, Electronic Structure, and Reactivity of an Alkyl−Alkyl Cross-Coupling Catalyst. [Link]
Chemistry LibreTexts. 4.11: Reductive Elimination- General Ideas. [Link]
National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
Aure Chemical. Palladium Catalysts for Cross-Coupling Reactions. [Link]
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
Preprints.org. Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. [Link]
ACS Publications. Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. [Link]
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Link]
PubMed. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. [Link]
MDPI. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [Link]
Francis Academic Press. Study of Electronic Effect in Organic Reactions Introduction. [Link]
ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. [Link]
Scale-up synthesis challenges for 2,3-Dibromo-4-(difluoromethyl)pyridine
As a Senior Application Scientist, I understand that navigating the scale-up of a novel compound like 2,3-Dibromo-4-(difluoromethyl)pyridine presents unique challenges, particularly given the limited specific literature...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand that navigating the scale-up of a novel compound like 2,3-Dibromo-4-(difluoromethyl)pyridine presents unique challenges, particularly given the limited specific literature for this exact substitution pattern. This guide is structured to provide not just protocols, but the underlying chemical logic and troubleshooting frameworks derived from extensive experience with related pyridine chemistries. We will address the synthesis from a problem-solving perspective, focusing on the critical hurdles you are likely to encounter.
Introduction: The Synthetic Challenge
The synthesis of 2,3-Dibromo-4-(difluoromethyl)pyridine is not widely documented, making its scale-up a process of careful design and iterative optimization. The primary challenges lie in controlling the regioselectivity of the bromination steps and managing the reaction conditions for the thermally sensitive difluoromethyl group. This guide provides potential synthetic routes and a robust troubleshooting framework based on established principles of pyridine chemistry.
Proposed Synthetic Strategy: A Multi-Step Approach
A logical and common approach for this target molecule involves the sequential bromination of a suitable precursor. A de novo synthesis, building the pyridine ring from acyclic precursors, is also a viable but often more complex strategy for scale-up.[1] We will focus on the functionalization of a pre-formed pyridine ring.
The most plausible pathway begins with a commercially available or readily synthesized 4-(difluoromethyl)pyridine and proceeds through selective bromination.
Caption: Proposed workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific problems you may encounter during the synthesis campaign in a question-and-answer format.
Question 1: My initial bromination of 4-(difluoromethyl)pyridine is non-selective, yielding a mixture of 2-bromo and 3-bromo isomers. How can I improve regioselectivity?
Answer: This is a classic challenge in pyridine chemistry. The electronic nature of the difluoromethyl group is weakly deactivating, and the pyridine nitrogen directs electrophilic substitution to the 3- and 5-positions, while substitution at the 2- and 6-positions can also occur under different conditions.
Probable Cause & Chemical Rationale:
Harsh Reaction Conditions: Using elemental bromine (Br₂) at elevated temperatures often leads to poor selectivity and potential side reactions. Radical mechanisms can compete with electrophilic substitution, leading to complex mixtures.
Incorrect Brominating Agent: The choice of brominating agent is critical for controlling regioselectivity.
Solutions & Experimental Protocols:
Use N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than Br₂. It generates a low concentration of bromine in situ, which can suppress side reactions.
Protocol: In a jacketed reactor inerted with nitrogen, dissolve 4-(difluoromethyl)pyridine in a suitable solvent like concentrated sulfuric acid or acetonitrile. Cool the mixture to 0-5 °C. Add NBS portion-wise over 1-2 hours, carefully monitoring the internal temperature. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Leverage Solvent Effects: Performing the bromination in strong acid (e.g., oleum) protonates the pyridine nitrogen. This makes the ring significantly more electron-deficient and directs the incoming electrophile almost exclusively to the 3-position.
Metal-Catalyzed Bromination: Although less common for simple pyridines, certain catalysts can influence regioselectivity. This is an area for process development if other methods fail.
Brominating Agent
Pros for Scale-Up
Cons for Scale-Up
**Elemental Bromine (Br₂) **
Inexpensive, high atom economy.
Highly corrosive, fuming, difficult to handle, often poor selectivity.
N-Bromosuccinimide (NBS)
Solid (easy to handle), milder, generally more selective.
Higher cost, lower atom economy, succinimide byproduct to remove.
Pyridinium Tribromide
Solid, mild, predictable stoichiometry.
Byproduct removal, moderate cost.
Question 2: The second bromination to install the bromine at the 3-position (or 2-position) is extremely sluggish and requires harsh conditions, leading to product degradation. What can I do?
Answer: Introducing a second bromine atom onto an already brominated and difluoromethyl-substituted pyridine ring is difficult due to the cumulative electron-withdrawing effects of the substituents.
Probable Cause & Chemical Rationale:
Deactivated Ring System: The first bromine atom and the CF₂H group deactivate the ring towards further electrophilic substitution. Extremely high activation energy is required for the second bromination.
Solutions & Experimental Protocols:
Increase Temperature Systematically: After the first bromination, you may need to increase the temperature to drive the second addition. A design of experiments (DoE) approach is recommended here. For example, screen temperatures from 50 °C to 100 °C in 10 °C increments, taking small aliquots to analyze for conversion and impurity formation by GC-MS.
Use a Stronger Brominating System: A combination of NBS in fuming sulfuric acid (oleum) or using a Br₂/H₂SO₄ system at elevated temperatures might be necessary. This must be done with extreme caution in a well-controlled reactor due to the high reactivity and potential for runaway reactions.
Consider a Lithiation-Bromination Sequence: If electrophilic addition is not feasible, an alternative is directed ortho-metalation.
Conceptual Protocol: Protect the nitrogen if necessary, then treat the monobrominated pyridine with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to selectively deprotonate the position adjacent to the existing bromine. Quench the resulting lithiated species with an electrophilic bromine source like 1,2-dibromoethane or CBr₄. This approach offers excellent regiocontrol but involves cryogenic temperatures and highly reactive organometallic intermediates, which pose significant scale-up challenges.[2]
Question 3: My crude product is an inseparable mixture of 2,3-dibromo and 2,5-dibromo isomers. How can I purify the final product at scale?
Answer: The separation of constitutional isomers is a frequent and significant challenge in process chemistry.
Probable Cause & Chemical Rationale:
Similar Physicochemical Properties: Isomers often have very similar boiling points and polarities, making separation by standard distillation or silica gel chromatography inefficient.[3]
Solutions & Experimental Protocols:
Recrystallization: This is the most cost-effective and scalable method for purification if a suitable solvent system can be found.
Protocol: Solvent Screening: Start with a small amount of the crude mixture (~100 mg). Test a range of solvents (e.g., hexanes, heptane, isopropanol, ethyl acetate, and mixtures thereof) to find a system where the desired 2,3-dibromo isomer has lower solubility than the other isomers at a reduced temperature. The goal is to have the target compound crystallize out while impurities remain in the mother liquor.
Preparative HPLC: While expensive, preparative reverse-phase HPLC can be used for high-purity separation if crystallization fails. Method development would be required to optimize the stationary phase and mobile phase for maximum resolution.[3]
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, allowing for separation. The derivative is then converted back to the target compound. This adds steps to the synthesis but can be a powerful problem-solver.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when running bromination reactions at a multi-kilogram scale?
A: The primary concerns are:
Exotherm Control: Brominations are often highly exothermic. A robust reactor with efficient cooling and an accurate temperature probe is essential. The reaction should be run at a concentration that allows the cooling system to manage the heat output. A quench plan for thermal runaway (e.g., a pre-chilled solvent charge) should be in place.
Handling of Bromine: If using elemental bromine, it is highly toxic and corrosive. Use a closed-system transfer and have a bromine-neutralizing agent (e.g., sodium thiosulfate solution) readily available.
Pressure Management: Hydrogen bromide (HBr) gas is a byproduct of many bromination reactions. The reactor must be vented through a scrubber system to neutralize the acidic gas.
Q: Which analytical methods are best for in-process control (IPC) and final product release?
A: A combination of techniques is recommended for robust process control.
Analysis Type
Method
Purpose
Reaction Monitoring
TLC, GC-MS
To quickly check for the consumption of starting material and the appearance of products and byproducts.[4]
Impurity Profiling
HPLC, GC-MS
To quantify the level of isomers and other impurities in the crude and final product.
Structural Confirmation
¹H NMR, ¹³C NMR, ¹⁹F NMR
To confirm the identity and structure of the final product. ¹⁹F NMR is particularly useful for confirming the difluoromethyl group.
Purity Assay
HPLC, qNMR
To determine the final purity of the isolated material for release.
Q: How can I manage the acidic waste streams generated from these reactions?
A: All acidic waste streams (e.g., from the reaction quench or the gas scrubber) must be neutralized before disposal. Carefully add a base (e.g., sodium hydroxide or sodium carbonate solution) in a well-ventilated area, monitoring the temperature and pH. Ensure the final pH is within the acceptable range for your facility's waste treatment plant.
Process Workflow and Logic Diagram
This diagram outlines the critical decision points and validation steps in a typical scale-up campaign for this target molecule.
Caption: A logical workflow for scaling the synthesis of a novel compound.
References
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. [Link][5][6]
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link][7][8]
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION. HETEROCYCLES. [Link][9]
Technical Guide: 1H and 19F NMR Interpretation of 2,3-Dibromo-4-(difluoromethyl)pyridine
Executive Summary This guide provides a comprehensive structural analysis of 2,3-Dibromo-4-(difluoromethyl)pyridine (CAS: 1804934-26-6), a critical halogenated building block in medicinal chemistry. Unlike standard pyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive structural analysis of 2,3-Dibromo-4-(difluoromethyl)pyridine (CAS: 1804934-26-6), a critical halogenated building block in medicinal chemistry. Unlike standard pyridine intermediates, this molecule presents a unique spectral fingerprint due to the interplay between the electron-withdrawing difluoromethyl (
) group and the sterically crowded 2,3-dibromo substitution pattern.
Key Analytical Takeaway: The diagnostic confirmation of this structure relies on the geminal proton-fluorine coupling (
) observed in both and channels, and the distinct AB spin system of the H5/H6 aromatic protons.
Part 1: Structural Analysis & Spectral Prediction
The Physicochemical Context
The 2,3-dibromo-4-(difluoromethyl)pyridine scaffold is electronically deficient. The nitrogen atom and the
group exert strong inductive effects (), significantly deshielding the ring protons.
H6 Proton: Located
to the nitrogen, this is the most deshielded proton.
H5 Proton: Located
to the nitrogen and ortho to the group.
Moiety: Acts as a lipophilic hydrogen bond donor. Its proton is acidic and sensitive to solvent effects.
Predicted NMR Data (CDCl
)
Based on structural analogues (e.g., 2-bromo-4-(difluoromethyl)pyridine) and substituent additivity rules.
Table 1: NMR Assignment (400 MHz, CDCl)
Position
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Interpretation
H6
8.35 – 8.55
Doublet ()
-proton, deshielded by ring nitrogen.
H5
7.50 – 7.70
Doublet ()
-proton, ortho to .
6.60 – 6.90
Triplet ()
Diagnostic signal.[1] Large geminal coupling to F.
Table 2: NMR Assignment (376 MHz, CDCl)
Group
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Interpretation
-115.0 to -118.0
Doublet ()
Chemically equivalent fluorines split by one proton.
Critical QC Check: The coupling constant
must be identical in both and spectra ( Hz). If they differ, the assignment is incorrect.
Part 2: Comparative Performance Analysis
To ensure robust characterization, we compare the spectral performance of this product under different solvent conditions and against its mono-brominated alternative.
Comparison 1: Solvent Resolution (CDCl
vs. DMSO-
)
The choice of solvent drastically alters the appearance of the
proton due to hydrogen bonding.
Feature
Alternative A: CDCl
Alternative B: DMSO-
Recommendation
Shape
Sharp Triplet
Broadened Triplet
CDCl is superior for resolution.
Shift
~6.7 ppm
~7.1 - 7.3 ppm (Deshielded)
DMSO causes downfield shift due to H-bonding.
Solubility
Good
Excellent
Use DMSO only if sample precipitates in CDCl.
Water Peak
~1.56 ppm (Distinct)
~3.33 ppm (Interferes)
DMSO water peak often overlaps with impurity signals.
Comparison 2: Structural Differentiation (2-Bromo vs. 2,3-Dibromo)
A common synthesis impurity is the under-brominated 2-bromo-4-(difluoromethyl)pyridine . Distinguishing them is vital for Quality Control.
2-Bromo Analogue: Contains H3 (singlet/doublet meta-coupled) at ~7.6 ppm. The H5/H6 coupling remains, but the integration ratio of aromatic protons to
is 3:1 .
2,3-Dibromo Product: Contains NO H3 proton . The integration ratio of aromatic protons to
is 2:1 .
Part 3: Visualization of Analytical Logic
Diagram 1:
Coupling Topology
This diagram illustrates the origin of the diagnostic triplet and doublet signals, essential for confirming the difluoromethyl group integrity.
Caption: Coupling topology showing the origin of the diagnostic Triplet (1H) and Doublet (19F) signals via heteronuclear spin-spin interaction.
Diagram 2: QC Workflow for Purity Assessment
A self-validating logic flow to confirm the 2,3-dibromo substitution pattern.
Caption: Logic flow for distinguishing the target 2,3-dibromo compound from mono-brominated impurities using integration ratios.
Part 4: Experimental Protocols
Sample Preparation (Standardized)
To minimize concentration-dependent shifts:
Weigh 10-15 mg of 2,3-Dibromo-4-(difluoromethyl)pyridine.
Note: Ensure the sample is free of paramagnetic impurities (e.g., residual copper/iron from cross-coupling steps) by filtering through a small plug of Celite/Silica if line broadening is observed.
Acquisition Parameters (Bruker/Varian)
Temperature: 298 K (25°C).
Pulse Sequence: zg30 (30° excitation pulse) for quantitative integration.
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The
proton has a longer relaxation time than aromatic protons; insufficient delay will lead to under-integration of the diagnostic triplet.
Scans (NS): 16 (1H), 64+ (19F).
Processing
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz for
to resolve the fine coupling of the aromatic doublets.
Referencing: Calibrate TMS to 0.00 ppm or residual CHCl
to 7.26 ppm.
References
Gakh, A. A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[2] National Institutes of Health (PMC). [Link]
Erickson, J., et al. (2016). CF2H, a Hydrogen Bond Donor: Investigation of Hydrogen Bonding Interactions. Journal of Organic Chemistry / NIH. [Link]
A Comparative Guide to the Crystal Structure Analysis of Halogenated Pyridines: A Case Study Approach
For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramou...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a multitude of physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety. Crystal structure analysis, therefore, serves as a cornerstone of pharmaceutical sciences, providing invaluable insights that guide lead optimization and formulation development.
This guide delves into the methodologies and comparative analysis of the crystal structures of halogenated pyridine derivatives. Our initial focus was on 2,3-Dibromo-4-(difluoromethyl)pyridine , a compound of interest due to its unique substitution pattern which combines the steric and electronic effects of bromine and a difluoromethyl group. However, a comprehensive search of the Cambridge Structural Database (CSD) and other publicly available resources revealed no existing single-crystal X-ray diffraction data for this specific molecule.
In the spirit of scientific exploration and to provide a valuable comparative analysis, this guide will utilize the crystallographic data of two closely related and structurally significant pyridine derivatives: 2,5-Dibromopyridine and 4-(Trifluoromethyl)pyridine-2-carboxylic acid . The former will serve as a benchmark for understanding the influence of multiple bromine substituents on the crystal packing, while the latter will provide insights into the role of a fluorinated methyl group, a common moiety in contemporary pharmaceuticals. Through a detailed examination of these analogues, we will illustrate the principles and power of crystal structure analysis in discerning the subtle yet significant interplay of intermolecular forces that govern the solid-state architecture of medicinally relevant molecules.
I. The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid[1][2]. The technique relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam is directed at a single crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. The geometric arrangement and intensities of these spots are intrinsically linked to the arrangement of atoms within the crystal's unit cell.
The experimental workflow of a single-crystal X-ray diffraction study is a meticulous process that can be broadly categorized into three stages: crystal growth, data collection, and structure solution and refinement.
Experimental Protocol: A Step-by-Step Guide
Crystal Growth : The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step. Common techniques include:
Slow Evaporation : A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
Vapor Diffusion : A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a second solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, inducing crystallization.
Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Crystal Mounting and Data Collection :
A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.
The mounted crystal is placed in a diffractometer, which precisely orients the crystal in the X-ray beam.
The crystal is cooled, often to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector, such as a CCD or CMOS sensor, records the positions and intensities of the diffracted X-ray spots.
Structure Solution and Refinement :
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
The structural model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal displacement parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
II. A Tale of Two Pyridines: Comparative Crystal Structure Analysis
To illustrate the impact of different halogen-containing substituents on the crystal structure of a pyridine ring, we will now compare the crystallographic data of 2,5-Dibromopyridine and 4-(Trifluoromethyl)pyridine-2-carboxylic acid.
The crystal structure of 2,5-Dibromopyridine reveals a planar pyridine ring, as expected. The molecules are organized in the crystal lattice through a combination of C—H···N hydrogen bonds and Br···Br halogen bonds, forming planar sheets[3]. These sheets are further stacked along the b-axis, stabilized by π–π stacking interactions between the pyridine rings[3]. The presence of two bromine atoms significantly influences the packing, with the Br···Br interactions playing a crucial role in the formation of the sheet-like architecture.
In contrast, the crystal structure of 4-(Trifluoromethyl)pyridine-2-carboxylic acid is more complex, crystallizing in the triclinic space group P-1 with twelve molecules in the unit cell[4]. The presence of the carboxylic acid group introduces strong O—H···N and O—H···O hydrogen bonding, which are the dominant intermolecular interactions. The trifluoromethyl group, while not participating in strong hydrogen bonds, influences the crystal packing through weaker C—H···F and F···F contacts. The interplay between the strong hydrogen bonds from the carboxylic acid and the weaker interactions involving the trifluoromethyl group leads to a more intricate three-dimensional network compared to the layered structure of 2,5-Dibromopyridine.
III. Deconstructing Intermolecular Interactions: Hirshfeld Surface Analysis
To gain a more quantitative and visual understanding of the intermolecular interactions that govern the crystal packing of our comparator compounds, we employ Hirshfeld surface analysis. This powerful computational tool partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the combined electron densities of all other molecules in the crystal[5]. The resulting Hirshfeld surface provides a unique fingerprint of the intermolecular environment of a molecule within a crystal.
The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts to the overall crystal packing.
Comparative Hirshfeld Surface Analysis
A hypothetical Hirshfeld surface analysis of our two comparator compounds would likely reveal significant differences in their intermolecular interaction profiles.
For 2,5-Dibromopyridine , the fingerprint plot would be expected to show significant contributions from Br···H and Br···Br contacts, confirming the importance of halogen bonding in its crystal packing. The presence of π–π stacking would be evidenced by characteristic "wings" in the fingerprint plot.
For 4-(Trifluoromethyl)pyridine-2-carboxylic acid , the fingerprint plot would be dominated by sharp spikes corresponding to the strong O···H hydrogen bonds. The contributions from F···H and F···F contacts would also be apparent, though likely representing a smaller percentage of the total Hirshfeld surface area compared to the hydrogen bonding interactions.
Intermolecular Contact
Expected Contribution in 2,5-Dibromopyridine
Expected Contribution in 4-(Trifluoromethyl)pyridine-2-carboxylic acid
H···H
Moderate
High
Br···H/H···Br
High
N/A
Br···Br
Moderate
N/A
C···H/H···C
Moderate
Moderate
N···H/H···N
Moderate
High
O···H/H···O
N/A
Very High
F···H/H···F
N/A
Moderate
F···F
N/A
Low to Moderate
Table 2: Hypothetical Comparative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.
Figure 2: Logical workflow for Hirshfeld surface analysis.
IV. Conclusion: A Multi-faceted Approach to Understanding Crystal Architecture
While the crystal structure of 2,3-Dibromo-4-(difluoromethyl)pyridine remains elusive, this comparative guide has demonstrated the power of crystal structure analysis in understanding the solid-state behavior of related halogenated pyridine derivatives. The detailed examination of 2,5-Dibromopyridine and 4-(Trifluoromethyl)pyridine-2-carboxylic acid highlights the profound influence of different substituents on molecular conformation and crystal packing.
The robust, layered structure of 2,5-Dibromopyridine is a direct consequence of the interplay between hydrogen bonding and significant Br···Br halogen interactions. In contrast, the more complex three-dimensional network of 4-(Trifluoromethyl)pyridine-2-carboxylic acid is dominated by strong hydrogen bonds originating from the carboxylic acid moiety, with the trifluoromethyl group playing a secondary, albeit important, role in modulating the crystal packing through weaker interactions.
The application of Hirshfeld surface analysis provides a quantitative and intuitive framework for dissecting these complex intermolecular interactions, offering a deeper understanding of the forces that govern crystal formation. For researchers in drug development, this multi-faceted approach to crystal structure analysis is indispensable. It provides the fundamental knowledge required to anticipate and control the solid-state properties of new chemical entities, ultimately paving the way for the rational design of safer and more effective medicines. The principles and methodologies outlined in this guide serve as a robust foundation for the structural characterization and comparative analysis of any crystalline pharmaceutical compound.
V. References
Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 334-347. [Link]
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
Vasylyeva, V., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1248-1256. [Link]
CrystalExplorer. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
Vasylyeva, V., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Figshare. [Link]
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Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Semantic Scholar. [Link]
Kumari, S., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]
Zhou, J., et al. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
Vasylyeva, V., et al. (2025). Influence of Deuteration and Fluorination on the Supramolecular Architecture of Pyridine N-Oxide Crystals. ResearchGate. [Link]
Gara, R., et al. (2023). Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis. ResearchGate. [Link]
Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. [Link]
Angel, R. J., et al. (2025). Single-crystal X-ray diffraction at extreme conditions: A review. ResearchGate. [Link]
Novikov, A. S., et al. (2022). Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of Hexachloroplatinate and Tetraclorouranylate of 3-Carboxypyridinium—Halogen Bonds and π-Interactions vs. Hydrogen Bonds. Molecules, 27(4), 1338. [Link]
ResearchGate. (n.d.). The intermolecular interactions in three different types of single crystal structures appeared in the PM series. [Link]
Strohmann, C., et al. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 743-748. [Link]
Wang, H., et al. (2025). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews. [Link]
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ResearchGate. (n.d.). (a) Intermolecular interactions in a part of the crystal lattice of complex 3. [Link]
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Awwadi, F. F., et al. (2011). Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii). CrystEngComm, 13(16), 5038-5045. [Link]
Lomachenko, K. A., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 464. [Link]
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A Researcher's Guide to the Infrared Signatures of Difluoromethyl Groups
For researchers and professionals in drug development and materials science, the difluoromethyl (CF₂H) group is a valuable functional moiety. Its unique electronic properties, ability to act as a hydrogen bond donor, and...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, the difluoromethyl (CF₂H) group is a valuable functional moiety. Its unique electronic properties, ability to act as a hydrogen bond donor, and role as a bioisostere for hydroxyl and thiol groups make it a compelling component in modern molecular design.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and understanding the chemical environment of the CF₂H group. This guide provides an in-depth comparison of the IR spectral characteristics of the difluoromethyl group against its common fluorinated counterparts and details a robust protocol for acquiring high-quality spectral data.
The Vibrational Language of the Difluoromethyl Group
The infrared spectrum of a molecule reveals the vibrational frequencies of its constituent bonds. For the difluoromethyl group, the key diagnostic signals arise from the stretching and bending of its C-H and C-F bonds. Unlike simpler functional groups, the CF₂H moiety gives rise to a characteristic pattern of absorptions due to the coupling of vibrations and the presence of symmetric and asymmetric modes.
The C-H bond within the CF₂H group has a stretching vibration that is sensitive to its electronic environment. This C-H bond is more polarized than in a typical alkane due to the strong electron-withdrawing nature of the adjacent fluorine atoms, which can influence its position in the spectrum.
The two C-F bonds give rise to two distinct stretching vibrations: a symmetric stretch (νs) and an asymmetric stretch (νas). In the symmetric stretch, both C-F bonds lengthen and contract in phase, while in the asymmetric stretch, one bond lengthens as the other contracts. These two vibrations absorb at different frequencies, leading to a pair of strong bands that are highly characteristic of the CF₂ group. Additionally, bending vibrations (scissoring, rocking, wagging, and twisting) of the CF₂H group occur at lower frequencies and can provide further structural confirmation.
Comparative Analysis: CF₂H vs. CH₂F and CF₃
A frequent challenge in spectral interpretation is distinguishing between mono-, di-, and trifluoromethyl groups. Each of these functional groups presents a unique IR signature. The following table summarizes the typical IR absorption ranges for these key fluorinated moieties.
Vibrational Mode
Monofluoromethyl (CH₂F)
Difluoromethyl (CF₂H)
Trifluoromethyl (CF₃)
C-H Stretch (ν)
~2980 - 3050 cm⁻¹
~2990 - 3060 cm⁻¹
N/A
Asymmetric C-F Stretch (νas)
N/A
~1120 - 1180 cm⁻¹ (strong)
~1150 - 1250 cm⁻¹ (very strong, broad)
Symmetric C-F Stretch (νs)
~1050 - 1100 cm⁻¹ (strong)
~1100 - 1130 cm⁻¹ (strong)
~1100 - 1130 cm⁻¹ (strong)
CH₂/CH Bend (δ)
~1400 - 1470 cm⁻¹
~1350 - 1430 cm⁻¹
N/A
CF₂/CF₃ Bend (δ)
~1150 - 1350 cm⁻¹
~650 - 800 cm⁻¹
~700 - 800 cm⁻¹
Note: These ranges are approximate and can be influenced by the overall molecular structure, phase of the sample, and solvent effects. Data synthesized from multiple spectroscopic resources.[2][3][4][5][6][7][8][9]
The key distinguishing features are the number and intensity of the C-F stretching bands. The CF₂H group is characterized by two strong bands corresponding to the symmetric and asymmetric C-F stretches. In contrast, the CF₃ group often displays a very broad and intense absorption band in a similar region due to the overlap of its stretching modes. The CH₂F group typically shows a strong C-F stretch at a lower wavenumber.
Workflow for Identifying a Difluoromethyl Group in an IR Spectrum
The following diagram illustrates a logical workflow for identifying a CF₂H group from an unknown IR spectrum. This process relies on systematically identifying key peaks and ruling out other possibilities.
Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of molecules containing the difluoromethyl group. By understanding the characteristic frequencies of the C-H and C-F stretching and bending vibrations, and by comparing these signatures to related fluorinated moieties, researchers can confidently identify the CF₂H group. The implementation of a standardized experimental protocol, such as the ATR-FTIR method detailed here, ensures the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the pharmaceutical and materials science fields.
[13][14]
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